molecular formula C9H14N2O2 B1276510 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1007542-01-9

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1276510
CAS RN: 1007542-01-9
M. Wt: 182.22 g/mol
InChI Key: YLPYLNUXWGDQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of pyrazole, a class of five-membered heterocycles that are considered versatile scaffolds in organic synthesis and medicinal chemistry .


Synthesis Analysis

Pyrazole derivatives, including “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid”, are often used as starting materials for the preparation of more complex heterocyclic systems . For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted at positions 1, 3, and 5 with isopropyl and methyl groups, and at position 4 with a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactivity of “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” and other pyrazole derivatives can be influenced by their tautomeric and conformational preferences . Pyrazoles exhibit tautomerism, a phenomenon that may impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives have been extensively studied for their diverse biological activities. They have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” could potentially be used in the development of new drugs with these properties.

Agriculture

Pyrazole compounds also hold a privileged status in agriculture. They have been found to exhibit herbicidal properties . This suggests that “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” could potentially be used in the development of new herbicides.

Organic Synthesis

Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . Therefore, “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” could be used as a building block in the synthesis of more complex organic compounds.

Chemical Industry

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry . Therefore, “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” could potentially find applications in the production of various chemical products.

Research and Development

Given the significant interest in pyrazole chemistry, “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” could be used in academic and industrial research to explore new synthesis methods and applications .

Future Directions

The future directions for research on “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactivity, and pharmacological properties . Given the wide range of pharmacological activities exhibited by pyrazole derivatives, they could be investigated for potential applications in the development of new therapeutic agents .

properties

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5(2)11-7(4)8(9(12)13)6(3)10-11/h5H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPYLNUXWGDQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411718
Record name 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS RN

1007542-01-9
Record name 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.